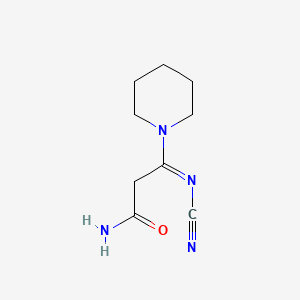

3-Cyanoimino-3-piperidin-1-ylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

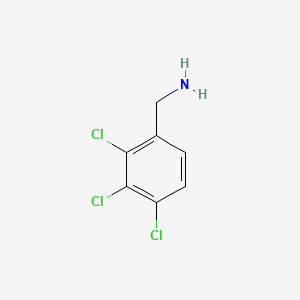

The molecular structure of 3-Cyanoimino-3-piperidin-1-ylpropanamide consists of nine carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyanoimino-3-piperidin-1-ylpropanamide include a density of 1.3±0.1 g/cm3, a boiling point of 384.0±44.0 °C at 760 mmHg, and a flash point of 186.0±28.4 °C .Scientific Research Applications

Chemical Transformations and Reactivity

3-Cyanoimino-3-piperidin-1-ylpropanamide, as a chemical entity, undergoes various intramolecular transformations, which are crucial for synthesizing complex organic compounds. For instance, studies have demonstrated that cyanoamino and cyanoimino compounds undergo smooth intramolecular transformations, leading to the conservation of the three-membered ring or its opening, resulting in the formation of compounds with potential applications in medicinal chemistry and materials science (Klimova et al., 2009).

Synthesis and Characterization of Ligands

The synthesis and characterization of ligands based on cyanoimino structures have been explored, revealing high-yield syntheses and the development of compounds with potential applications in antimicrobial treatments. For example, high-yield syntheses of N-piperidine-cyanacetamide and its oxime derivatives have been developed, leading to compounds investigated for their antimicrobial and biofilm growth inhibition properties against various human pathogens (Riddles et al., 2014).

Corrosion Inhibition Studies

The application of piperidine derivatives in corrosion inhibition has been investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors and inhibition efficiencies of such compounds on metal surfaces, which are crucial for developing more effective corrosion inhibitors in industrial applications (Kaya et al., 2016).

Pharmacological Applications

In pharmacological research, derivatives of piperidinyl compounds, such as 3-cyanoimino-3-piperidin-1-ylpropanamide, are evaluated for their potential therapeutic effects. For example, tolperisone, a closely related compound, has been widely applied in clinical practice for over forty years to manage pathologically elevated skeletal muscle tone and related pains, demonstrating the therapeutic relevance of this chemical class (Tekes, 2014).

Inhibitory Effects on Macrophage Activation

Research into the anti-inflammatory activities of novel piperidine compounds has shown promising results in inhibiting macrophage activation, suggesting potential applications in suppressing graft rejection and treating inflammatory conditions. This is exemplified by studies on compounds like DTCM-glutarimide, which inhibits LPS-induced NO production and demonstrates anti-inflammatory activity in macrophage cell lines and transplanted hearts in mice (Takeiri et al., 2011).

Future Directions

Piperidine derivatives, such as 3-Cyanoimino-3-piperidin-1-ylpropanamide, play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

3-cyanoimino-3-piperidin-1-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-7-12-9(6-8(11)14)13-4-2-1-3-5-13/h1-6H2,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPMZRHICNNTFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=NC#N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanoimino-3-piperidin-1-ylpropanamide | |

CAS RN |

1798387-81-1 |

Source

|

| Record name | 3-Cyanoimino-3-(1-piperidyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798387811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CYANOIMINO-3-(1-PIPERIDYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62RMV6YK26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

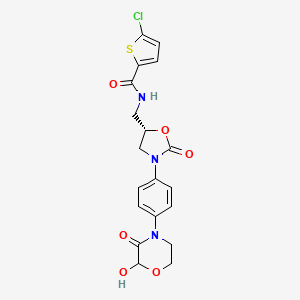

![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)

![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)

![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/no-structure.png)

![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)